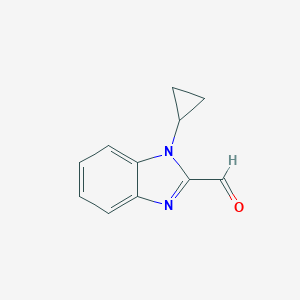

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-cyclopropylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFERBSZRGSOXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567804 | |

| Record name | 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118500-36-0 | |

| Record name | 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

Introduction

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and materials science, often serving as a versatile building block for the synthesis of more complex molecular architectures.[1][2] The benzimidazole core is a privileged scaffold found in numerous pharmacologically active compounds.[2][3][4] The addition of a cyclopropyl group at the N1 position and a formyl group at the C2 position creates a unique trifunctional molecule with distinct points for further chemical modification. This guide provides a comprehensive overview of the primary synthetic pathway, delves into the underlying reaction mechanisms, and presents a detailed experimental protocol for its preparation.

Retrosynthetic Analysis & Synthetic Strategy

The most direct and widely employed strategy for the synthesis of this compound involves a two-step process. The retrosynthetic breakdown of the target molecule reveals two key bond disconnections:

-

C2-Formyl Bond: The aldehyde functionality can be installed onto a pre-formed N-cyclopropyl benzimidazole ring via an electrophilic formylation reaction. The Vilsmeier-Haack reaction is the premier choice for this transformation.[5][6][7]

-

N1-Cyclopropyl Bond: The 1-cyclopropyl-1H-benzo[d]imidazole intermediate can be constructed from benzimidazole and a suitable cyclopropylating agent.

This forward synthetic approach, starting with the N-alkylation of benzimidazole followed by formylation, is generally efficient and reliable.

Core Synthesis Pathway

The synthesis is logically divided into two primary stages: the preparation of the key intermediate, 1-cyclopropyl-1H-benzo[d]imidazole, followed by its subsequent formylation.

Step 1: Synthesis of 1-Cyclopropyl-1H-benzo[d]imidazole

The introduction of the cyclopropyl group onto the nitrogen atom of the benzimidazole ring is typically achieved via a nucleophilic substitution reaction. A common method is the Ullmann condensation or a related copper-catalyzed N-arylation/alkylation reaction.[8][9][10] This involves reacting benzimidazole with a cyclopropyl halide (e.g., bromocyclopropane) or cyclopropylboronic acid in the presence of a copper catalyst and a base.

Step 2: Vilsmeier-Haack Formylation

With the N-cyclopropyl intermediate in hand, the final step is the introduction of the aldehyde group at the C2 position. The Vilsmeier-Haack reaction is exceptionally well-suited for the formylation of electron-rich heterocyclic systems like N-substituted benzimidazoles.[7][11][12] This reaction utilizes a Vilsmeier reagent, which is generated in situ from a formamide derivative, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[6][7] The reaction proceeds via electrophilic aromatic substitution on the benzimidazole ring.

Overall Synthesis Workflow

The complete synthetic workflow can be visualized as a two-step sequence.

Caption: Overall two-step synthesis pathway.

Mechanistic Insights: The Vilsmeier-Haack Reaction

Understanding the mechanism of the Vilsmeier-Haack reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The process consists of two main parts.[6]

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as the formyl source. It is activated by phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][11][12] This species is the active electrophile in the reaction.

-

Electrophilic Attack and Hydrolysis: The electron-rich C2 position of the 1-cyclopropyl-1H-benzo[d]imidazole ring attacks the Vilsmeier reagent.[7][11] This forms an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[12] The iminium ion is a weaker electrophile than those used in Friedel-Crafts acylations, which is why this reaction is particularly effective for activated, electron-rich aromatic and heteroaromatic systems.[6]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocols & Data

Detailed Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for formylating N-substituted benzimidazoles.[11]

Materials:

-

1-Cyclopropyl-1H-benzo[d]imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (NaOAc)

-

Deionized water

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-cyclopropyl-1H-benzo[d]imidazole (1.0 equiv) in anhydrous DMF (approx. 10 mL per gram of substrate).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (approx. 1.5 - 2.0 equiv) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature remains below 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a pre-chilled aqueous solution of sodium acetate (approx. 5-6 equiv).

-

Workup: Stir the mixture for 10-15 minutes at 0 °C. Dilute the mixture with cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to afford the pure this compound.

Summary of Reaction Parameters

| Parameter | Recommended Condition | Rationale / Causality |

| Substrate | 1-Cyclopropyl-1H-benzo[d]imidazole | The N-cyclopropyl group activates the ring for electrophilic substitution. |

| Reagents | POCl₃, DMF | Forms the electrophilic Vilsmeier reagent in situ.[6][7] |

| Stoichiometry | 1.5 - 2.0 equiv. POCl₃ | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion. |

| Temperature | 0 °C for addition, then RT | Initial cooling controls the exothermic reaction; RT provides sufficient energy for the substitution.[7] |

| Reaction Time | 4 - 8 hours | Typically sufficient for full conversion, should be monitored by TLC. |

| Workup | Aqueous NaOAc quench | Neutralizes excess acid and facilitates the hydrolysis of the iminium intermediate.[11] |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.[13]

-

Appearance: Typically a white to off-white solid.

-

Molecular Formula: C₁₁H₁₀N₂O[13]

-

Molecular Weight: 186.21 g/mol [13]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include the aldehyde proton (singlet, ~9.9-10.1 ppm), aromatic protons on the benzo ring (multiplets, ~7.4-7.9 ppm), the methine proton of the cyclopropyl group (multiplet, ~3.5-3.7 ppm), and the methylene protons of the cyclopropyl group (multiplets, ~1.1-1.4 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals include the aldehyde carbonyl carbon (~185 ppm), carbons of the benzimidazole core (~110-145 ppm), and the carbons of the cyclopropyl group (~10-35 ppm).[4][14][15]

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving N-cyclopropylation of benzimidazole followed by a Vilsmeier-Haack formylation. This guide has detailed the strategic approach, elucidated the critical reaction mechanism, and provided a comprehensive, actionable protocol for its laboratory preparation. The causality-driven explanations for experimental choices are intended to empower researchers, scientists, and drug development professionals to successfully and safely synthesize this valuable chemical intermediate.

References

- Supporting Information for Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling. Royal Society of Chemistry.

- Vilsmeier-Haack Reaction. NROChemistry.

- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors. MDPI.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier–Haack reaction. Wikipedia.

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications.

- 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde. ChemScene.

- Vilsmeier-Haack Reaction. J&K Scientific LLC.

- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole. MDPI.

- Processes for the preparation of cyclopropyl-amide derivatives. Google Patents.

- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.

- Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Chemistry Portal.

- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace.

- Synthesis of Benzo[d]pyrrolo[1,2-a]imidazoles by Iminocyclopropane Rearrangement of C-Cyclopropylbenzimidazoles. ResearchGate.

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health.

- Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Royal Society of Chemistry.

- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors. PubMed Central.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs. MDPI.

- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines (PDF). ResearchGate.

- Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions. Royal Society of Chemistry.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance. MDPI.

Sources

- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. connectjournals.com [connectjournals.com]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. chemscene.com [chemscene.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde (CAS: 118500-36-0)

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-established "privileged structure" due to its presence in numerous pharmacologically active agents.[1] This document details the compound's structural and electronic characteristics, provides validated protocols for its characterization, and discusses the implications of its properties for research and development. The guide is structured to deliver not just data, but also the scientific rationale behind the analytical methodologies, empowering researchers to fully leverage this versatile chemical entity.

Section 1: Introduction and Molecular Overview

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in the design of therapeutic agents.[2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets. The subject of this guide, this compound, incorporates three key features that define its chemical personality and potential utility:

-

The Benzimidazole Core: Provides a rigid, aromatic, and electronically versatile foundation.

-

The N1-Cyclopropyl Group: This small, strained ring enhances lipophilicity and can improve metabolic stability by protecting the adjacent nitrogen from certain metabolic transformations.

-

The C2-Carbaldehyde Group: A highly reactive and synthetically useful functional group, the aldehyde serves as an electrophilic center and a versatile handle for constructing more complex molecules through reactions like condensation, reductive amination, and Wittig olefination.[3][4]

These features combine to make this compound a valuable building block for creating novel chemical entities with tailored biological activities.

Caption: Chemical structure of this compound.

Section 2: Core Physicochemical Properties

A summary of the known and computationally predicted physicochemical properties is presented below. It is important to note that while computational data provides valuable guidance, experimental verification is essential for regulatory and development purposes.

| Property | Value | Method | Source / Citation |

| CAS Number | 118500-36-0 | - | [5][6][7] |

| Molecular Formula | C₁₁H₁₀N₂O | - | [5][6] |

| Molecular Weight | 186.21 g/mol | - | [5][6] |

| Appearance | Solid (predicted) | Visual | Analogous compounds are solids[8] |

| Melting Point | Not Reported | Experimental | - |

| Boiling Point | Not Reported | Experimental | - |

| Aqueous Solubility | Not Reported | Experimental | - |

| LogP (Octanol/Water) | 2.1837 | Computational | [5] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | Computational | [5] |

| Hydrogen Bond Donors | 0 | Computational | [5] |

| Hydrogen Bond Acceptors | 3 | Computational | [5] |

| Rotatable Bonds | 2 | Computational | [5] |

Section 3: Synthesis and Spectroscopic Characterization

The identity and purity of a compound are foundational to all subsequent research. A standard workflow for the synthesis and characterization of this compound is outlined below.

Synthetic Strategy: The Phillips Condensation

A robust and common method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[2][9] This involves the reaction of an o-phenylenediamine with an aldehyde. For the title compound, this would entail the condensation of N-cyclopropyl-benzene-1,2-diamine with a glyoxal equivalent, followed by oxidation. The choice of an oxidizing agent, such as air or sodium metabisulfite, is critical to drive the reaction towards the desired benzimidazole product.[9]

Spectroscopic Analysis: Structure Elucidation Workflow

The following protocols represent a self-validating system for confirming the molecular structure.

Caption: Experimental workflow for synthesis, characterization, and validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR is the definitive technique for mapping the covalent bond framework of a molecule. Both ¹H and ¹³C NMR are required for unambiguous assignment. The choice of solvent (typically deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) is critical and depends on the compound's solubility.[10]

-

Protocol:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire ¹H NMR spectra, referencing the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[11]

-

Acquire ¹³C NMR spectra, referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).

-

(Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity, especially for the aromatic region.

-

-

Expected Spectral Features:

-

¹H NMR: Signals corresponding to aromatic protons (7.0-8.0 ppm), a downfield singlet for the aldehyde proton (>9.5 ppm), a multiplet for the cyclopropyl methine proton, and multiplets for the cyclopropyl methylene protons.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon (~185 ppm), signals for aromatic and imidazole carbons (110-150 ppm), and upfield signals for the cyclopropyl carbons.

-

B. Mass Spectrometry (MS)

-

Expertise & Rationale: Mass spectrometry confirms the molecular weight of the compound, providing a crucial check on its elemental composition. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula to within a few parts per million.[12]

-

Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

-

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺, with a calculated m/z of 187.0815 . The observed mass from HRMS should match this value closely.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Rationale: FTIR is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[13]

-

Protocol:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Expected Absorptions:

-

A strong, sharp absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.[14]

-

Absorption bands in the 1580-1630 cm⁻¹ region for the C=N and C=C stretching vibrations of the benzimidazole ring system.[12][14]

-

C-H stretching bands for the aromatic and cyclopropyl groups just above 3000 cm⁻¹ .

-

Section 4: Pharmacokinetic-Relevant Properties

For professionals in drug development, understanding properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME) is critical.

4.1 Lipophilicity (LogP / LogD)

The computationally derived LogP of 2.18 suggests the molecule has moderate lipophilicity, a property often correlated with good membrane permeability.[5] However, LogP does not account for ionization. Since the benzimidazole nucleus can be protonated, the distribution coefficient (LogD) at physiological pH (7.4) is a more relevant parameter.

-

Protocol (Shake-Flask Method for LogD₇.₄):

-

Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol), pre-saturating each with the other.

-

Add a known amount of the compound to a vial containing known volumes of both phases.

-

Agitate the vial until equilibrium is reached (e.g., 24 hours).

-

Centrifuge to ensure complete phase separation.

-

Carefully sample each phase and determine the compound's concentration using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogD₇.₄ as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

-

4.2 Aqueous Solubility

Solubility is a gatekeeper property for oral absorption. Poor aqueous solubility can be a major hurdle in drug development.

-

Protocol (Kinetic Solubility Assay via Nephelometry):

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

-

Allow the plate to equilibrate for a set period (e.g., 2 hours).

-

Measure the turbidity (light scattering) of each well using a nephelometer.

-

The concentration at which precipitation (a sharp increase in scattering) occurs is determined as the kinetic solubility.

-

Section 5: Stability, Reactivity, and Safety

-

Chemical Stability: The benzimidazole ring is a stable aromatic system. The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark).

-

Reactivity: As noted, the C2-aldehyde is the primary center of reactivity, making the molecule an excellent intermediate for further chemical elaboration.[3][4]

-

Safety Profile: According to the Material Safety Data Sheet (MSDS), this compound is intended for laboratory chemical use. Standard precautions, such as wearing personal protective equipment (gloves, safety glasses), should be employed. The MSDS notes it may cause respiratory irritation, and appropriate handling in a well-ventilated area or fume hood is advised.[6] The toxicological properties have not been thoroughly investigated.[6]

Section 6: Conclusion

This compound is a well-defined chemical entity with a unique combination of structural features. Its physicochemical profile, characterized by moderate lipophilicity and the presence of a versatile aldehyde functional group, makes it a compound of high interest. The analytical and characterization protocols detailed in this guide provide a robust framework for researchers to confirm its identity and purity, enabling its confident use in synthetic chemistry programs and early-stage drug discovery projects. The insights into its properties serve as a critical foundation for the rational design of more complex molecules with potential therapeutic applications.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, M. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 102991. [Link]

-

Pandey, S., Tripathi, P., Parashar, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069–3085. [Link]

-

Chemchart. (n.d.). 1H-benzimidazole-2-carbaldehyde (3314-30-5). Retrieved from [Link]

-

Patel, A. B., & Ghate, M. D. (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 3(8), 1-10. [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Vyas, K. K., Rajpurohit, S., & Vaishnav, Y. (2022). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry, 38(2). [Link]

-

Thomé, H. E., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 64(18), 13816–13833. [Link]

-

ResearchGate. (n.d.). Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some benzimidazole derivatives using as anti-hypertensive agents. Retrieved from [Link]

-

Xu, Z., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 27(24), 4062-4091. [Link]

-

Yurttaş, L., et al. (2016). Synthesis, characterization, and molecular docking analysis of novel benzimidazole derivatives as cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 142-149. [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. Retrieved from [Link]

-

Rida, S. M., et al. (2015). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1733-1738. [Link]

-

Bespalov, A. V., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(2), 27-39. [Link]

-

ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

PubChem. (n.d.). Benzimidazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) for an article on the efficient synthesis of 2-benzimidazoles. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 1H-Benzimidazole-2-carboxaldehyde,1-cyclopropyl-(9CI) | 118500-36-0 [chemicalbook.com]

- 8. 1H-benzimidazole-2-carbaldehyde (3314-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. ijpsm.com [ijpsm.com]

An In-depth Technical Guide to 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde: Structure, Synthesis, and Analysis

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, plausible synthetic routes, and detailed analytical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this specific benzimidazole derivative.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are a cornerstone in the architecture of biologically active molecules. This bicyclic heterocyclic system, consisting of a fusion between benzene and imidazole rings, is a prevalent scaffold in a multitude of pharmaceuticals.[1][2][3] The unique structural features and electron-rich nature of the benzimidazole ring allow it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The versatility of the benzimidazole core, which allows for substitution at various positions, provides a fertile ground for the design and synthesis of novel therapeutic agents.[3][4]

The subject of this guide, this compound, incorporates two key functional groups that enhance its chemical reactivity and potential for further molecular elaboration. The cyclopropyl group at the 1-position is a known bioisostere for larger alkyl or aryl groups and can influence the molecule's conformation and metabolic stability. The carbaldehyde (aldehyde) group at the 2-position is a versatile chemical handle for a variety of transformations, such as nucleophilic additions and condensation reactions, making it a valuable intermediate in the synthesis of more complex molecules.[5][6]

Chemical Structure and Properties

This compound is a solid organic compound with the chemical formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[7] Its structure is characterized by a central benzimidazole core, with a cyclopropyl group attached to one of the nitrogen atoms of the imidazole ring and a carbaldehyde group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [7] |

| Molecular Weight | 186.21 g/mol | [7] |

| CAS Number | 118500-36-0 | [7][8][9] |

| Appearance | Expected to be a solid | [6] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 2 | [7] |

The presence of the basic nitrogen atoms in the imidazole ring suggests that this compound can be protonated to form salts, such as the commercially available hydrochloride salt.[5][10]

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry.[3][4][11] A common and effective method involves the condensation of an o-phenylenediamine derivative with an aldehyde.[4][12] For the synthesis of this compound, a plausible two-step approach is outlined below.

Synthetic Workflow

The synthesis can be envisioned as a two-step process: first, the N-alkylation of o-phenylenediamine with a cyclopropyl halide, followed by the cyclization of the resulting N-cyclopropyl-o-phenylenediamine with a suitable two-carbon electrophile, such as glyoxal or a derivative, which would then be oxidized to the carbaldehyde. A more direct approach, and one that is often employed, is the reaction of o-phenylenediamine with an aldehyde, followed by N-alkylation. However, for the specific synthesis of a 1-substituted-2-carbaldehyde, a multi-step process is generally required.

A plausible synthetic route is the condensation of N-cyclopropyl-o-phenylenediamine with a protected glyoxal derivative, followed by deprotection and oxidation.

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride | 958863-44-0 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. 1H-Benzimidazole-2-carboxaldehyde,1-cyclopropyl-(9CI) | 118500-36-0 [chemicalbook.com]

- 9. 118500-36-0 CAS MSDS (1H-Benzimidazole-2-carboxaldehyde,1-cyclopropyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 958863-44-0|1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride|BLD Pharm [bldpharm.com]

- 11. connectjournals.com [connectjournals.com]

- 12. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, the data presented herein is a combination of theoretical prediction based on established principles of spectroscopy and comparative analysis of structurally related benzimidazole derivatives. This guide is intended to serve as a robust framework for researchers in the spectroscopic analysis of this and similar molecules.

Introduction: The Significance of this compound

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a cyclopropyl group at the N1 position and a carbaldehyde at the C2 position of the benzimidazole ring system in this compound creates a molecule of significant interest. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile synthetic handle for the elaboration into more complex drug candidates. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this promising heterocyclic compound.

Molecular Structure and Logic of Spectroscopic Analysis

To facilitate a clear understanding of the spectroscopic data, the molecular structure of this compound with atom numbering is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C(8) (Aldehyde) | 9.8 - 10.2 | s | - |

| H-C(4), H-C(7) (Aromatic) | 7.8 - 8.1 | m | - |

| H-C(5), H-C(6) (Aromatic) | 7.3 - 7.6 | m | - |

| H-C(9) (Cyclopropyl CH) | 3.6 - 4.0 | m | - |

| H-C(10), H-C(11) (Cyclopropyl CH₂) | 1.2 - 1.6 | m | - |

Interpretation and Rationale:

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, aldehydic, and cyclopropyl protons.

-

Aldehydic Proton (H-C(8)): This proton is expected to be the most downfield signal, appearing as a sharp singlet in the range of δ 9.8-10.2 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

-

Aromatic Protons (H-C(4), H-C(5), H-C(6), H-C(7)): The four protons on the benzene ring will appear in the aromatic region (δ 7.3-8.1 ppm). Due to the asymmetry introduced by the fused imidazole ring, they will likely present as two distinct multiplets. The protons adjacent to the imidazole ring (H-C(4) and H-C(7)) are expected to be slightly more deshielded than H-C(5) and H-C(6).

-

Cyclopropyl Protons (H-C(9), H-C(10), H-C(11)): The methine proton of the cyclopropyl group (H-C(9)) is expected to resonate as a multiplet in the region of δ 3.6-4.0 ppm, influenced by the adjacent nitrogen atom. The methylene protons (H-C(10) and H-C(11)) will likely appear as a more upfield multiplet between δ 1.2 and 1.6 ppm, exhibiting complex splitting due to both geminal and vicinal coupling.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(8) (Aldehyde C=O) | 185 - 195 |

| C(2) (Imidazole) | 145 - 155 |

| C(3a), C(7a) (Aromatic Bridgehead) | 135 - 145 |

| C(4), C(7) (Aromatic) | 120 - 130 |

| C(5), C(6) (Aromatic) | 110 - 120 |

| C(9) (Cyclopropyl CH) | 30 - 35 |

| C(10), C(11) (Cyclopropyl CH₂) | 8 - 12 |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

-

Carbonyl Carbon (C(8)): The aldehydic carbonyl carbon will be the most downfield signal, expected in the δ 185-195 ppm region.

-

Imidazole Carbons: The C(2) carbon, attached to two nitrogen atoms and the aldehyde group, will be significantly deshielded, appearing around δ 145-155 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the typical aromatic region (δ 110-145 ppm). The bridgehead carbons (C(3a) and C(7a)) are expected to be in the more downfield portion of this range.

-

Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring (C(9)) is predicted to be around δ 30-35 ppm, while the methylene carbons (C(10) and C(11)) will be characteristically upfield, between δ 8 and 12 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The acquisition parameters will be adjusted for ¹³C detection, typically requiring a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

Expected Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=N Stretch (Imidazole) | 1610 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Weak (often two bands) |

| C-H Stretch (Cyclopropyl) | ~3080 | Medium |

Interpretation and Rationale:

The IR spectrum will reveal the key functional groups present in the molecule.

-

Carbonyl Stretch: A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is the most characteristic signal and is indicative of the conjugated aldehyde C=O group.

-

Imidazole and Aromatic Stretches: The C=N and C=C stretching vibrations of the imidazole and benzene rings will appear in the 1450-1640 cm⁻¹ region.

-

C-H Stretches: The aromatic C-H stretching will be observed just above 3000 cm⁻¹. The aldehydic C-H stretch is expected to show one or two weaker bands in the 2720-2820 cm⁻¹ region. The C-H stretches of the cyclopropyl group are also anticipated around 3080 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Expected Data:

| Ion | Predicted m/z | Interpretation |

| [M]+• | 186.08 | Molecular Ion |

| [M-H]+ | 185.07 | Loss of a hydrogen radical |

| [M-CHO]+ | 157.08 | Loss of the formyl radical |

| [M-C₃H₄]+ | 146.05 | Loss of cyclopropene |

Interpretation and Rationale:

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion: The molecular ion peak ([M]+•) is expected at an m/z of approximately 186.08, corresponding to the molecular formula C₁₁H₁₀N₂O.

-

Key Fragmentation Pathways: Common fragmentation pathways for benzimidazoles involve cleavage of substituents. The loss of the formyl radical (CHO) to give a fragment at m/z 157 is a likely and diagnostic fragmentation. Another plausible fragmentation is the loss of the cyclopropyl group, potentially as cyclopropene, leading to a fragment at m/z 146.

Proposed Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

The sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron ionization (EI) at 70 eV is a standard method for obtaining fragmentation patterns of small organic molecules.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers engaged in the synthesis and characterization of this and related benzimidazole derivatives. The synergistic application of these spectroscopic techniques is essential for the unambiguous structural elucidation and purity confirmation, which are critical steps in the advancement of medicinal chemistry and drug development.

References

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde. [Link]

- El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.

- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756-1765.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde in Organic Solvents

Executive Summary

1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry.[1] The solubility of this and similar active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that profoundly influences every stage of the drug development lifecycle, from synthesis and purification to formulation and preclinical testing.[2] This guide provides a comprehensive analysis of the predicted solubility profile of this compound based on its molecular structure. Crucially, it delivers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. The methodologies and interpretations herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Physicochemical Profile and Solubility Prediction

While specific experimental solubility data for this compound is not extensively documented in public literature, a robust prediction of its behavior can be derived from its molecular structure (Figure 1).

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [3][4]

The molecule's solubility characteristics are governed by the interplay of its three primary functional regions:

-

Benzimidazole Core: This fused aromatic ring system is moderately polar. The nitrogen atoms, particularly the pyridine-type nitrogen, can act as hydrogen bond acceptors. This core structure is common in many biologically active molecules.[1]

-

Carbaldehyde Group (-CHO): The aldehyde group is polar due to the electronegative oxygen atom, creating a dipole moment. It can act as a hydrogen bond acceptor, enhancing interactions with polar solvents.

-

Cyclopropyl Group: This small, strained aliphatic ring is nonpolar and hydrophobic. It contributes to the molecule's solubility in less polar or nonpolar environments.

This combination of a large, moderately polar aromatic system with a nonpolar aliphatic group suggests that the molecule is not strictly soluble in either highly polar or completely nonpolar solvents. Instead, it will exhibit a graduated solubility profile, favoring solvents that can engage in a combination of dipole-dipole interactions, potential hydrogen bonding, and accommodate its nonpolar components. This principle, often summarized as "like dissolves like," is fundamental to predicting solubility.[5]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. The compound is expected to have the highest solubility in polar aprotic solvents that can effectively solvate both the polar functional groups and the aromatic system. Its solubility in alcohols is likely to be moderate, decreasing as the alcohol's alkyl chain length increases.[6][7] In contrast, poor solubility is anticipated in highly nonpolar solvents and potentially in highly polar protic solvents like water where the hydrophobic regions dominate.

The following table summarizes the predicted solubility of this compound across a spectrum of common organic solvents.

Table 1: Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions effectively solvate the polar benzimidazole and aldehyde moieties. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Can act as both hydrogen bond donors and acceptors, interacting well with the molecule's nitrogen and oxygen atoms.[6] |

| Polar Protic | Isopropanol, n-Butanol | Moderate to Low | Increased alkyl chain length reduces the solvent's overall polarity, leading to decreased solubility.[7] |

| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate, Acetone | Moderate | Offer a balance of polarity and nonpolar character suitable for solvating the entire molecule. Benzimidazoles often show good solubility in DCM.[8][9] |

| Nonpolar Aromatic | Toluene | Low | Can engage in π-stacking with the benzimidazole ring, but lacks the polarity to effectively solvate the aldehyde group. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The solvent's nonpolar nature is insufficient to overcome the crystal lattice energy of the moderately polar solute.[5] |

The conceptual relationship between solvent polarity and the compound's predicted solubility is visualized in the diagram below.

Caption: Predicted solubility trend for the target compound.

Standardized Protocol for Experimental Solubility Determination

To move from prediction to precise quantification, a robust experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[10][11] This protocol ensures that a saturated solution is formed, allowing for accurate measurement.

Materials and Equipment

-

This compound (solid form, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Workflow for the isothermal shake-flask method.

Detailed Step-by-Step Methodology

Step 1: Preparation

-

Add an excess amount of solid this compound to a glass vial. "Excess" ensures that undissolved solid remains at equilibrium, which is the definition of a saturated solution. A starting point is to add ~10 mg of solid to 2 mL of solvent.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Equilibration (Self-Validating System)

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 150-200 rpm) for a sufficient duration to reach equilibrium. A 24-hour period is standard, but a 48-hour time point should also be tested.[12]

-

Trustworthiness Check: The system is self-validating if the measured solubility at 24 hours is statistically identical to the solubility measured at 48 hours. This confirms that thermodynamic equilibrium has been reached.

Step 3: Phase Separation

-

Remove the vials from the shaker and allow them to stand briefly to let heavy solids settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, it is critical to either:

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) and sample the clear supernatant.[11]

-

Filter the sample through a solvent-compatible 0.22 µm syringe filter. Pre-wetting the filter with the solvent can prevent loss of analyte due to adsorption.

-

Step 4: Quantification via HPLC

-

Immediately dilute the clear, saturated supernatant with a known volume of solvent (or mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. This prevents the compound from precipitating out of solution.[13]

-

Develop a validated HPLC method for quantification. A typical reverse-phase method might use a C18 column with a mobile phase of acetonitrile and water.[14][15]

-

Prepare a series of calibration standards of known concentrations from a stock solution.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Record the peak area from the resulting chromatograms.

Step 5: Calculation and Reporting

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution.

-

Report the final solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature.

Implications for Drug Development

Understanding the solubility of this compound is not merely an academic exercise; it has direct and practical consequences:

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for reaction, crystallization, and purification, optimizing yield and purity.

-

Formulation Science: For a drug to be effective, it must be formulated in a suitable delivery vehicle. Solubility in various excipients and solvent systems is a primary determinant of formulation strategy, impacting bioavailability.[2]

-

Preclinical Screening: In vitro assays often require the compound to be dissolved in a solvent like DMSO before being diluted into an aqueous buffer. Poor solubility can lead to compound precipitation, resulting in inaccurate biological data and false negatives.[12]

By following the predictive analysis and rigorous experimental protocol outlined in this guide, researchers can obtain the high-quality solubility data necessary to make informed decisions and accelerate the development of promising therapeutic candidates.

References

-

Delaney, J. S. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

-

Khan Academy. (2015). Solubility of organic compounds. YouTube. Available at: [Link]

-

Guest, D., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. ResearchGate. Available at: [Link]

-

Domanska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available at: [Link]

-

ResearchGate. (2025). Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

-

ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

Khan, H. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Savjani, K. T., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. WHO. Available at: [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method). Regulations.gov. Available at: [Link]

Sources

- 1. Buy 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride | 958863-44-0 [smolecule.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. chemscene.com [chemscene.com]

- 4. 118500-36-0 CAS MSDS (1H-Benzimidazole-2-carboxaldehyde,1-cyclopropyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. enamine.net [enamine.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into the historical context of its underlying benzimidazole framework, details plausible synthetic methodologies with step-by-step protocols, and presents its physicochemical and spectroscopic data. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and other advanced materials, offering insights into the strategic considerations for the preparation and derivatization of this versatile scaffold.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as antiviral, anticancer, antihypertensive, and antifungal agents.[2] The introduction of a cyclopropyl group at the N-1 position and a carbaldehyde at the C-2 position, as in this compound, offers unique structural and electronic properties that can be exploited for the development of novel compounds with tailored biological activities. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile handle for further chemical modifications.

A Brief History of Benzimidazole Synthesis: Paving the Way for Complex Derivatives

While a specific historical account of the discovery of this compound is not prominently documented in scientific literature, its existence is a testament to the evolution of synthetic organic chemistry. The journey to this specific molecule is built upon foundational methods for constructing the benzimidazole core and subsequent functionalization techniques.

The classical synthesis of benzimidazoles, established over a century ago, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[1] This robust reaction has been a cornerstone for accessing a vast library of 2-substituted benzimidazoles.

The introduction of substituents on the imidazole nitrogen, a crucial step for modulating the physicochemical properties of the benzimidazole core, has been advanced by the development of powerful cross-coupling reactions. The Ullmann condensation and the more recent Buchwald-Hartwig amination have provided efficient means for N-arylation and N-alkylation, including the introduction of sterically demanding groups like cyclopropyl moieties.[3][4]

Furthermore, the functionalization of the C-2 position of the benzimidazole ring has been significantly enabled by reactions such as the Vilsmeier-Haack formylation.[5] This reaction allows for the direct introduction of an aldehyde group onto the electron-rich benzimidazole nucleus, providing a key intermediate for further synthetic transformations.[5]

The synthesis of this compound, therefore, represents a convergence of these key synthetic advancements, allowing for the precise and efficient construction of this multi-functionalized heterocyclic system.

Synthesis of this compound: A Plausible Two-Step Approach

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 1-Cyclopropyl-1H-benzoimidazole

The initial and crucial step is the synthesis of the N-cyclopropylated benzimidazole intermediate. This can be achieved through two primary routes:

-

Route A: N-Cyclopropylation of o-Phenylenediamine followed by Cyclization: This involves the initial mono-N-cyclopropylation of o-phenylenediamine, followed by condensation with a one-carbon source like formic acid to form the imidazole ring.

-

Route B: Cyclization followed by N-Cyclopropylation: This route involves the initial formation of the benzimidazole ring from o-phenylenediamine and a suitable C1 source, followed by the N-cyclopropylation of the resulting benzimidazole.

For the purpose of this guide, we will detail a protocol based on Route B, as the N-alkylation of a pre-formed benzimidazole is a widely practiced and reliable method.

Materials:

-

Benzimidazole

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzimidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Cyclopropyl-1H-benzoimidazole.

Causality of Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of the N-H proton of benzimidazole, facilitating the subsequent nucleophilic attack on cyclopropyl bromide.

-

Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature (80 °C): Heating is necessary to drive the alkylation reaction to completion at a reasonable rate.

Step 2: Formylation of 1-Cyclopropyl-1H-benzoimidazole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] In this step, 1-Cyclopropyl-1H-benzoimidazole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the aldehyde group at the C-2 position.

Materials:

-

1-Cyclopropyl-1H-benzoimidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0 °C.

-

Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Dissolve 1-Cyclopropyl-1H-benzoimidazole (1.0 eq) in DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Causality of Experimental Choices:

-

Vilsmeier Reagent (POCl₃/DMF): This combination generates the electrophilic chloroiminium ion, which is the active formylating agent.

-

Inert Atmosphere: The reaction is sensitive to moisture, so an inert atmosphere is crucial to prevent the decomposition of the Vilsmeier reagent and other side reactions.

-

Controlled Addition at 0 °C: The formation of the Vilsmeier reagent is exothermic, and slow addition at low temperature is necessary to control the reaction and prevent the formation of byproducts.

-

Aqueous Workup with Bicarbonate: The basic workup is essential to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product.

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of 1-Cyclopropyl-1H-benzoimidazole.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Expected to be a solid at room temperature |

| CAS Number | 118500-36-0 |

| Predicted ¹H NMR | δ (ppm): ~9.8 (s, 1H, CHO), 7.8-7.3 (m, 4H, Ar-H), 3.5-3.4 (m, 1H, CH-cyclopropyl), 1.2-1.0 (m, 4H, CH₂-cyclopropyl) |

| Predicted ¹³C NMR | δ (ppm): ~185 (CHO), 150-130 (Ar-C), ~30 (CH-cyclopropyl), ~8 (CH₂-cyclopropyl) |

| Predicted Mass Spec (EI) | m/z (%): 186 (M⁺), 157, 130, 103 |

Note: The predicted NMR and MS data are based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality can be readily transformed into a variety of other functional groups, including:

-

Amines: via reductive amination.

-

Alcohols: via reduction.

-

Carboxylic acids: via oxidation.

-

Imines and Hydrazones: via condensation reactions.

-

Heterocycles: through cyclocondensation reactions.

These transformations open up avenues for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs. The unique combination of the benzimidazole core, the cyclopropyl group, and the reactive aldehyde makes this compound a promising starting material for the development of novel inhibitors of enzymes, receptor antagonists, and other biologically active molecules.

Conclusion

This compound stands as a synthetically accessible and highly versatile heterocyclic compound. While its specific discovery and history are not well-documented, its synthesis is firmly rooted in well-established and robust organic reactions. This technical guide has provided a plausible and detailed synthetic pathway, along with the underlying chemical principles and experimental considerations. The unique structural features of this molecule make it an attractive scaffold for medicinal chemists and organic synthesists, offering a gateway to a wide range of novel and potentially bioactive compounds. Further exploration of the reactivity and biological properties of derivatives of this compound is warranted and holds promise for future discoveries in drug development and materials science.

References

- Buchwald, S. L., & Hartwig, J. F. (2010).

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2888-2903.

- Zhang, T., et al. (2012). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Letters in Drug Design & Discovery, 9(1), 89-94.

-

The Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & medicinal chemistry, 20(21), 6208-6236.

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from [Link]

-

MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... Retrieved from [Link]

- Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of the Serbian Chemical Society, 80(10), 1187-1211.

-

Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation.... Retrieved from [Link]

-

Catalysis Science & Technology. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]

-

ResearchGate. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation. Retrieved from [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd.... Retrieved from [Link]

-

SCIRP. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

-

ResearchGate. The Ullmann type homocoupling reactions of halopyridines and side products. Retrieved from [Link]

-

Heterocycles. SYNTHESIS OF BENZO[d]PYRROLO[1,2-a]IMIDAZOLES BY IMINOCYCLOPROPANE REARRANGEMENT OF C-CYCLOPROPYL- BENZIMIDAZOLES. Retrieved from [Link]

-

Semantic Scholar. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]

-

ResearchGate. Microwave-Assisted, Metal-Free, Chemoselective N -Formylation of Amines using 2-Formyl-1,3-dimethyl-1 H -imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides. Retrieved from [Link]

-

Semantic Scholar. MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. Retrieved from [Link]

-

ResearchGate. Synthesis of Benzo[d]pyrrolo[1,2-a]imidazoles by Iminocyclopropane Rearrangement of C-Cyclopropylbenzimidazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. ijpcbs.com [ijpcbs.com]

The Strategic Potential of 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde: A Technical Guide for Advanced Research and Drug Development

Introduction: Unveiling a Privileged Scaffold for Modern Discovery

In the landscape of medicinal chemistry and materials science, the identification of versatile molecular scaffolds is paramount to innovation. 1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde emerges as a compound of significant interest, embodying a strategic fusion of a privileged heterocyclic core with reactive functionalities. The benzimidazole moiety, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a well-established pharmacophore present in numerous clinically approved drugs, valued for its diverse biological activities.[1][2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the strategically positioned 2-carbaldehyde (aldehyde) group serves as a versatile chemical handle for extensive derivatization.[4]

This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a mere catalog of possibilities, we will delve into the scientific rationale behind its potential, propose detailed experimental workflows, and offer actionable insights for researchers, scientists, and drug development professionals. Our focus is to illuminate the path from this promising starting material to novel therapeutic agents and advanced materials.

Molecular Profile and Synthetic Versatility

This compound, with the molecular formula C₁₁H₁₀N₂O, possesses a unique combination of structural features that underpin its potential.[5] The benzimidazole core provides a rigid, aromatic platform capable of engaging in various non-covalent interactions with biological targets. The N1-cyclopropyl group introduces a three-dimensional element that can probe hydrophobic pockets in proteins and may confer favorable pharmacokinetic properties.

The true synthetic power of this molecule lies in its aldehyde functionality. This electrophilic group is a gateway to a multitude of chemical transformations, allowing for the construction of diverse molecular libraries. Key reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a wide array of secondary and tertiary amine derivatives. This is a cornerstone of medicinal chemistry for introducing diversity and modulating physicochemical properties.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds, enabling the extension of the scaffold and the introduction of various substituents.

-

Condensation Reactions: Reaction with nucleophiles such as hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. These derivatives can exhibit their own biological activities or serve as intermediates for further synthesis.[4]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of functional groups for further derivatization.[4]

The hydrochloride salt form of this compound is often utilized to improve stability and solubility.[4]

Potential Research Application 1: Development of Novel Anticancer Agents

Scientific Rationale: The benzimidazole scaffold is a recurring motif in a number of anticancer drugs.[6][7] Its structural similarity to purine allows it to interact with various enzymes and receptors involved in cancer cell proliferation. For instance, some benzimidazole derivatives have been shown to inhibit topoisomerase I, a key enzyme in DNA replication, or to act as kinase inhibitors.[7][8] The aldehyde group of this compound can be leveraged to synthesize derivatives that target specific pathways in oncology.

Proposed Research Workflow: Synthesis and Screening of a Kinase Inhibitor Library

This workflow outlines a strategy to develop novel kinase inhibitors based on the this compound scaffold.

Experimental Protocol: Synthesis of a 1-Cyclopropyl-1H-benzoimidazole-2-yl)methanamine Library

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Amine Addition: Add a diverse selection of primary and secondary amines (1.1 eq each in separate reactions). Examples include anilines, benzylamines, and piperazines to introduce aromatic, aliphatic, and heterocyclic moieties.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-